N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide is a compound that features an adamantane moiety, which is known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent . Another method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions, which significantly increases yields and reduces reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation for synthesis suggests potential scalability for industrial applications, given the efficiency and yield improvements observed in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated adamantane derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conformationally restricted peptidomimetics.
Biology: Investigated for its potential antiviral properties, particularly against dengue virus.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The sulfonamide group can also interact with enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(Adamantan-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide: This compound features a piperazine ring instead of the propyl group, which may alter its biological activity.
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound has two adamantane moieties, potentially enhancing its antiviral properties.
Uniqueness
N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide is unique due to its combination of an adamantane moiety with a sulfonamide group, providing a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H30N2O4S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[4-[2-(1-adamantyloxy)propylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H30N2O4S/c1-14(27-21-10-16-7-17(11-21)9-18(8-16)12-21)13-22-28(25,26)20-5-3-19(4-6-20)23-15(2)24/h3-6,14,16-18,22H,7-13H2,1-2H3,(H,23,24) |
InChI Key |
NKLWLFZBFVSTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)OC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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